Acetylcholinesterase Inhibitors: These compounds, designed to inhibit the enzyme acetylcholinesterase, are being explored for their potential in managing Alzheimer's disease []. The presence of a basic nitrogen in 3-Amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one, similar to known inhibitors like donepezil, hints at its potential in this area.
Glycine Antagonists: While the specific compound is not mentioned, the paper discussing (3R,4R)-3-Amino-1-hydroxy-4-methyl-pyrrolidin-2-one (L-687,414) as a glycine antagonist [] highlights the potential of this scaffold for interacting with glycine receptors.
FGFR4 Inhibitors: The study on chiral irreversible inhibitors targeting FGFR4 [] underlines the importance of stereochemistry in drug design and activity. While 3-Amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one's stereochemistry is not specified, the paper emphasizes the potential of this scaffold for developing potent and selective inhibitors.
Antimicrobial Agents: Several papers discuss the antimicrobial activity of pyrrolidin-2-one derivatives [, ]. The presence of the 3,4-dichlorophenyl group in 3-Amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one, a common pharmacophore in antimicrobial agents, suggests its potential for further investigation in this area.
Antioxidant Agents: Certain pyrrolidin-2-one derivatives have demonstrated antioxidant properties [, ]. The presence of electron-donating groups like the amino group in 3-Amino-1-(3,4-dichlorophenyl)pyrrolidin-2-one suggests the possibility of it exhibiting antioxidant activity.
Estrogen Receptor Degraders: While the specific compound is not mentioned, the research on SERDs for treating estrogen receptor-positive breast cancer [] highlights the potential of targeting the estrogen receptor.
SHP2 Inhibitors: The development of potent and orally bioavailable SHP2 inhibitors like IACS-15414 [] emphasizes the significance of this target in cancer therapy. Although not directly discussed, the pyrrolidin-2-one core's presence in other medicinal chemistry programs suggests its potential as a starting point for developing novel SHP2 inhibitors.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: